molecular formula C7H5N3O B1355170 Pyrido[2,3-d]pyridazin-8(7H)-one CAS No. 15375-79-8

Pyrido[2,3-d]pyridazin-8(7H)-one

Katalognummer: B1355170
CAS-Nummer: 15375-79-8
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: SFNYPXFZPRSDTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[2,3-d]pyridazin-8(7H)-one: is a heterocyclic compound that belongs to the pyridazine family. It features a fused ring system consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one can be achieved through various methods. One common approach involves the condensation of hydrazine derivatives with diketones or keto acids. For instance, the reaction of 1,4-diketones with hydrazine yields pyridazine derivatives, which can be further cyclized to form this compound . Another method involves the use of Lewis acid-mediated inverse electron demand Diels-Alder reactions between tetrazines and silyl enol ethers .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of catalytic processes, such as copper-catalyzed cyclizations, is common in industrial settings to achieve efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrido[2,3-d]pyridazin-8(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridazinone derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

Pyrido[2,3-d]pyridazin-8(7H)-one serves as a versatile building block in organic synthesis. It is often utilized to create more complex heterocyclic compounds with diverse functionalities. The compound's structure allows for modifications that can enhance its biological activity or alter its chemical properties.

Synthetic Pathways:

  • Starting Materials: Synthesis can begin from various pyridine or pyrimidine derivatives.
  • Reactions: Common reactions include oxidation, reduction, and substitution, leading to a variety of derivatives suitable for different applications .

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for drug development. Key areas of interest include:

a. Anticancer Properties:
Research indicates that this compound derivatives may act as effective anticancer agents. They have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation and survival, particularly in breast cancer and hematological malignancies .

b. Antimicrobial Activity:
Studies have shown that certain derivatives possess antimicrobial properties, making them potential candidates for treating infections caused by resistant pathogens .

c. Anti-inflammatory Effects:
Some derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. For instance, ABT-963 is noted for its high selectivity for COX-2 with significant anti-inflammatory activity .

Therapeutic Applications

This compound has been explored in several therapeutic contexts:

a. Cardiovascular Diseases:
Certain derivatives are being studied as potential antihypertensive agents due to their ability to modulate angiotensin II receptors .

b. Hepatitis C Treatment:
Research has indicated that some compounds derived from this compound may inhibit the hepatitis C virus by targeting specific viral proteins involved in replication .

c. Immune Modulation:
Investigations into the role of this compound in modulating immune responses have revealed potential applications in autoimmune diseases and chronic inflammatory conditions .

Case Studies

Several notable studies highlight the applications of this compound:

StudyFocusFindings
Kakimoto & Tonooka (1967)Antituberculous CompoundsExplored synthesis pathways and biological activity related to tuberculosis treatment but faced challenges with hydrogenation reactions .
MDPI Review (2019)Synthesis & Biomedical ApplicationsDiscussed various synthetic methods and highlighted the compound's potential as a kinase inhibitor for cancer treatment .
South Asian Research Journal (2019)Pharmacological ActivitiesReviewed multiple derivatives showing significant analgesic and anti-inflammatory effects, emphasizing their therapeutic potential in pain management .

Wirkmechanismus

The mechanism of action of Pyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and receptors involved in various biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interact with these targets makes it a promising candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Pyrido[2,3-d]pyridazin-8(7H)-one can be compared with other similar compounds, such as pyridazine, pyrimidine, and pyrazine. While all these compounds share a similar heterocyclic structure, this compound is unique due to its fused ring system, which imparts distinct chemical and biological properties .

List of Similar Compounds

  • Pyridazine
  • Pyrimidine
  • Pyrazine

Biologische Aktivität

Pyrido[2,3-d]pyridazin-8(7H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound features a fused bicyclic structure that combines a pyridine ring with a pyridazinone ring. The presence of substituents, such as a pyridinylmethyl group, enhances its chemical properties and biological interactions. The compound is known to interact with various molecular targets, including enzymes and receptors, which can modulate their activity and lead to diverse biological effects.

The biological activity of this compound primarily involves its binding to specific enzymes and receptors. Notable mechanisms include:

  • Tyrosine Kinase Inhibition : Compounds related to this structure have demonstrated the ability to inhibit tyrosine kinases, which are critical in regulating cell growth and proliferation. This inhibition can potentially combat diseases such as cancer by blocking pathways that lead to tumor growth .
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can effectively decrease cell viability in triple-negative breast cancer (TNBC) cells at low concentrations .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Biological Activity Target IC50 (µM) Cell Line
5-(4-pyridinylmethyl)-Pyrido[2,3-d]pyridazin-8(7H)-oneCytotoxicTyrosine Kinase6.25MDA-MB-231 (TNBC)
TAK-733Inhibits MEK and ERK phosphorylationMEK/ERK Pathway10Melanoma Cell Lines
PD-173955Inhibits EPH family receptorsEPH Receptors15Cancer Cell Lines

Case Studies and Research Findings

  • Cytotoxicity in Breast Cancer Cells : A study evaluated the anticancer properties of various derivatives of this compound on MDA-MB-231 cells. The results indicated that specific compounds significantly reduced cell viability at concentrations as low as 6.25 µM, highlighting their potential as therapeutic agents against TNBC .
  • Inhibition of Tyrosine Kinases : Research has identified several derivatives that act as selective inhibitors of tyrosine kinases involved in cancer progression. These compounds have been shown to block pathways that contribute to angiogenesis and tumor growth, making them promising candidates for further development in cancer therapy .
  • Mechanistic Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins. The results suggest strong interactions with critical kinases involved in cell signaling pathways, supporting their role as potential therapeutic agents .

Eigenschaften

IUPAC Name

7H-pyrido[2,3-d]pyridazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNYPXFZPRSDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570590
Record name Pyrido[2,3-d]pyridazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15375-79-8
Record name Pyrido[2,3-d]pyridazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H,8H-pyrido[2,3-d]pyridazin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 3
Reactant of Route 3
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 4
Reactant of Route 4
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 5
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 6
Pyrido[2,3-d]pyridazin-8(7H)-one
Customer
Q & A

Q1: How does the pyrido[2,3-d]pyridazin-8(7H)-one scaffold contribute to the biological activity of these compounds?

A1: The research primarily focuses on this compound derivatives as potential RAF kinase inhibitors []. Specifically, GNE-9815, a compound containing this scaffold, acts as a Type II pan-RAF kinase inhibitor []. Type II inhibitors typically bind to the inactive conformation of kinases, indicating that GNE-9815 likely exerts its effect by preventing RAF kinase activation. While the exact binding interactions are not detailed in the provided abstracts, they mention that the this compound moiety acts as a "hinge-binding motif" []. This suggests that this specific structural feature interacts with the hinge region of the RAF kinase, a critical region for ATP binding and kinase activity. By inhibiting RAF kinases, GNE-9815 disrupts the RAS-RAF-MEK-ERK signaling pathway, a crucial pathway involved in cell proliferation and survival, making it a potential target for cancer treatment [].

Q2: What are the structural features of these compounds and how do they relate to their sedative and anticonvulsant properties?

A2: The first paper [] investigates the synthesis and biological evaluation of various hydroxy- and acetoxy-N-(3-oxobutyl)-pyrido[2,3-d]pyridazinones. While the exact mechanism of action for their sedative and potential anticonvulsant effects isn't fully elucidated, the researchers utilized NMR techniques like 1H, 13C, 15N NMR, and 2D C,H-correlation experiments to confirm the structures and positions of substituents on the pyrido[2,3-d]pyridazinone core []. This detailed structural characterization is crucial for understanding how modifications to the core structure, like the addition of hydroxy or acetoxy groups and the N-(3-oxobutyl) side chain, influence the compounds' pharmacological activity. For example, the study found that the 5-acetoxy derivative exhibited borderline anticonvulsant activity in the metrazole test model, suggesting that the position and type of substituent on the pyrido[2,3-d]pyridazinone scaffold play a role in its pharmacological profile [].

Q3: What are the future directions for research on this compound derivatives?

A3: The research highlights the potential of this compound derivatives in two distinct therapeutic areas. For their application as RAF kinase inhibitors, further research could focus on:

  • Exploration of GNE-9815's potential for combination therapy with other anticancer agents, as suggested by its synergistic effects with the MEK inhibitor cobimetinib [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.